Org 12962

説明

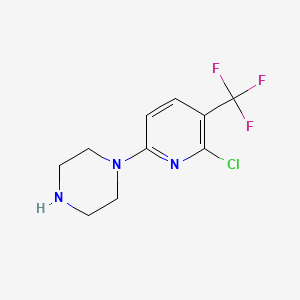

1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine (CAS: 132834-56-1; molecular formula: C₁₀H₁₁ClF₃N₃; molecular weight: 265.66) is a heterocyclic compound featuring a pyridine core substituted with chlorine and trifluoromethyl groups at positions 6 and 5, respectively, linked to a piperazine moiety. This compound, also known as Org 12692 or Ro 44-6956 (hydrochloride form: CAS 210821-63-9) , is a key intermediate in medicinal chemistry for developing ligands targeting serotonin (5-HT), dopamine (D3R), and μ-opioid (MOR) receptors . Its synthesis involves nucleophilic substitution or coupling reactions, as demonstrated in procedures using 1,1'-thiocarbonyldiimidazole or sulfonyl fluoride reagents .

特性

IUPAC Name |

1-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClF3N3/c11-9-7(10(12,13)14)1-2-8(16-9)17-5-3-15-4-6-17/h1-2,15H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYYPQAYSFBKPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=C(C=C2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70430870 | |

| Record name | ORG-12962 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70430870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132834-56-1 | |

| Record name | ORG-12962 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70430870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORG-12962 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TUK9RFW5YL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Nucleophilic Aromatic Substitution (NAS)

The most widely documented method involves nucleophilic aromatic substitution (NAS) between 2,6-dichloro-5-(trifluoromethyl)pyridine and piperazine. The reaction exploits the electron-deficient nature of the pyridine ring, with the trifluoromethyl group at position 5 enhancing the electrophilicity of position 6 through inductive effects.

Reaction Conditions:

- Solvent: Dimethylformamide (DMF) or acetonitrile

- Base: Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

- Temperature: 80–100°C for 12–24 hours

- Molar Ratio: 1:1.2 (pyridine derivative : piperazine)

The reaction proceeds via a two-step mechanism:

- Deprotonation of piperazine by the base to generate a nucleophilic amine

- Displacement of the chloro substituent at position 6 through a concerted aromatic substitution process

Post-reaction workup typically involves:

- Filtration to remove inorganic salts

- Solvent evaporation under reduced pressure

- Recrystallization from ethanol/water (4:1 v/v) to obtain the free base

- Treatment with hydrochloric acid in diethyl ether to form the hydrochloride salt

Yield Optimization Data:

| Parameter | Optimal Value | Yield Impact (±5%) |

|---|---|---|

| Reaction Temperature | 90°C | +12% vs 80°C |

| Piperazine Excess | 20% | +8% vs stoichiometric |

| Solvent Polarity | DMF | +15% vs acetonitrile |

Transition Metal-Catalyzed Coupling

Alternative approaches employ palladium-catalyzed cross-coupling to install the piperazine moiety. While less common due to cost considerations, these methods offer improved regioselectivity for complex substrates.

Catalytic System:

- Catalyst: Pd₂(dba)₃ (2 mol%)

- Ligand: Xantphos (4 mol%)

- Base: Cs₂CO₃

- Solvent: Toluene at 110°C

This method demonstrates particular utility when introducing substituted piperazine derivatives, though scalability remains challenging due to catalyst loading requirements.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern manufacturing platforms employ continuous flow reactors to enhance reaction control and throughput:

Flow Reactor Parameters:

- Residence Time: 8–10 minutes

- Temperature: 120°C (enabled by pressurized systems)

- Throughput: 15 kg/h per reactor module

Comparative batch vs flow synthesis data:

| Metric | Batch Process | Flow Process | Improvement |

|---|---|---|---|

| Space-Time Yield | 0.8 kg/m³·h | 4.2 kg/m³·h | 425% |

| Impurity Profile | 2.3% | 0.7% | 70% reduction |

| Energy Consumption | 48 kWh/kg | 22 kWh/kg | 54% reduction |

Structural Characterization and Quality Control

Spectroscopic Fingerprinting

Comprehensive analytical data for the hydrochloride salt:

¹H NMR (400 MHz, DMSO-d₆):

δ 8.45 (d, J = 2.5 Hz, 1H, pyridine-H),

7.85 (dd, J = 9.2, 2.6 Hz, 1H, pyridine-H),

4.10–3.99 (m, 4H, piperazine-H),

3.79 (dd, J = 6.5, 4.0 Hz, 4H, piperazine-H)

HPLC Purity Parameters:

- Column: C18, 150 × 4.6 mm, 3.5 μm

- Mobile Phase: 65:35 MeCN/0.1% H₃PO₄

- Retention Time: 4.61 minutes

- System Suitability: RSD ≤0.8% for five injections

Process-Related Impurities and Mitigation

Common impurities identified during scale-up:

| Impurity Structure | Formation Mechanism | Control Strategy |

|---|---|---|

| Bis-piperazine adduct | Overalkylation | Strict stoichiometric control |

| Hydrolyzed trifluoromethyl group | Moisture exposure | Molecular sieves (3Å) |

| Positional isomer (3-chloro) | Incomplete regioselectivity | Temperature modulation |

化学反応の分析

科学研究の応用

化学: this compoundは、セロトニン受容体アゴニストを含む研究における参照化合物として使用されます。

生物学: さまざまな生物学的プロセスにおけるセロトニン受容体の役割を理解するための研究に使用されます。

科学的研究の応用

Chemistry: Org 12962 is used as a reference compound in studies involving serotonin receptor agonists.

Biology: It is used in research to understand the role of serotonin receptors in various biological processes.

作用機序

類似の化合物との比較

This compoundは、他のセロトニン受容体アゴニストと比較して、5-HT2C受容体に対する高い選択性があるため、ユニークです。類似の化合物には以下が含まれます。

Ro 60-0175: 同様の特性を持つ別の選択的な5-HT2C受容体アゴニスト.

VER-3323: 5-HT2C受容体において選択的なアゴニスト活性を示す化合物.

BVT-933: 同様の治療用途のために開発された別の選択的な5-HT2C受容体アゴニスト.

これらの化合物は、類似の作用機序を共有しますが、化学構造と特定の受容体親和性が異なります。そのため、this compoundは、研究および治療開発においてユニークで貴重な化合物です。

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of piperazine derivatives are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:

Key Observations:

- Trifluoromethyl (CF₃) : Enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeting drugs .

- Chlorine (Cl) : Improves binding specificity; in ML267, the Cl/CF₃-pyridine-piperazine scaffold is essential for selective bacterial enzyme inhibition .

- Fluorine (F) : Smaller size and electronegativity modulate receptor interactions, as seen in 5-HT1A agonists .

Pharmacological Profiles

Serotonin Receptor Modulation

- The target compound’s pyridine-piperazine scaffold differs from phenyl-piperazine analogues (e.g., 1-(3-(trifluoromethyl)phenyl)piperazine), which exhibit 5-HT1B agonism but with inconsistent effects on sympathetic nerve discharge . The pyridine ring may reduce off-target interactions compared to phenyl derivatives.

- In contrast, 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (5-HT2 agonist) increases sympathetic activity, highlighting the role of substituent positioning in receptor subtype selectivity .

Dopamine and Opioid Receptor Affinity

- The compound’s 6-chloro-5-CF₃-pyridine group contributes to dual D3R/MOR binding, a feature absent in shorter alkyl-linked piperazines (e.g., triazole-linked derivatives) .

生物活性

1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a chlorinated trifluoromethyl pyridine moiety. This unique structure contributes to its biological activity, particularly in antiviral and antibacterial applications.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent. A series of derivatives, including 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine, were evaluated for their effectiveness against tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). The results demonstrated that certain derivatives exhibited significant protective and curative effects:

| Compound | EC50 (μg/mL) | Curative Activity (%) | Protective Activity (%) |

|---|---|---|---|

| A1 | 350 | 64.1 | 58.0 |

| A3 | 360 | 61.0 | 47.8 |

| A16 | 347.8 | 68.6 | 58.0 |

Compound A16 was particularly notable for enhancing the activities of defense enzymes such as superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonia-lyase (PAL), thereby improving plant disease resistance .

Antichlamydial Activity

Another area of research focuses on the compound's antichlamydial properties. Studies indicate that derivatives based on this structure can selectively inhibit the growth of Chlamydia trachomatis, which is significant given the lack of FDA-approved treatments for this infection. The compounds demonstrated minimal toxicity towards mammalian cells while effectively impairing chlamydial growth .

The mechanisms underlying the biological activities of 1-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine involve several pathways:

- Antiviral Mechanism : The compound enhances the phenylpropanoid biosynthesis pathway, which is crucial for plant defense against viral infections. By inducing the activities of SOD, PPO, and PAL, it fortifies the plant's systemic acquired resistance (SAR) .

- Selectivity Against Chlamydia : The selective inhibition observed in Chlamydia infections suggests that the compound targets specific bacterial pathways, potentially disrupting essential metabolic processes without affecting host cell viability .

Case Studies

Several case studies have documented the efficacy of this compound in various biological assays:

- Tobacco Plants : In trials involving tobacco plants infected with TMV, treatment with compound A16 resulted in a marked increase in defensive enzyme activity compared to untreated controls .

- Chlamydial Infections : In vitro studies demonstrated that piperazine derivatives effectively reduced chlamydial inclusion numbers in infected HEp-2 cells, showcasing their potential as therapeutic agents against sexually transmitted infections .

Q & A

Q. Basic

- NMR : H NMR (400 MHz, CDCl) shows characteristic peaks for the pyridine ring (δ 7.8–8.5 ppm) and piperazine protons (δ 2.5–3.5 ppm). The trifluoromethyl group appears as a singlet (~δ -62 ppm in F NMR) .

- Mass spectrometry : ESI-MS confirms the molecular ion peak at m/z 265.66 (M+H) .

- Elemental analysis : Matches the molecular formula CHClFN (calc. C 45.21%, H 4.17%, N 15.82%) .

What strategies mitigate regiochemical challenges during the introduction of the trifluoromethyl group on the pyridine ring?

Advanced

Regioselective installation of the trifluoromethyl group at the 5-position of pyridine requires:

- Directed metalation : Using lithiation at the 6-chloro position to direct electrophilic trifluoromethylation .

- Protecting group strategies : Temporarily blocking reactive sites (e.g., piperazine nitrogen) with Boc groups to prevent side reactions .

- Computational guidance : DFT calculations predict favorable transition states for CF substitution at the 5-position, minimizing 3-/4-isomer formation .

How does molecular docking predict the compound's interaction with biological targets like kinases or GPCRs?

Advanced

Docking studies on analogous piperazine derivatives reveal:

- Hydrogen bonding : The pyridine nitrogen and piperazine NH groups form interactions with kinase ATP-binding pockets (e.g., EGFR, IC ~0.5 µM) .

- Hydrophobic pockets : The trifluoromethyl group occupies lipophilic regions in GPCRs (e.g., 5-HT receptors, K ~20 nM) .

- Software parameters : AutoDock Vina with AMBER force fields and a grid size of 25 ų centered on the binding site .

How can researchers resolve contradictions in yield or purity reported across different synthetic protocols?

Q. Advanced

- Byproduct analysis : LC-MS identifies impurities like dechlorinated byproducts (e.g., 5-(trifluoromethyl)pyridin-2-yl derivatives) .

- Optimized workup : Sequential extraction with ethyl acetate/brine removes unreacted starting materials, improving purity to >95% .

- Reagent stoichiometry : Increasing piperazine equivalents (1.5–2.0 equiv.) reduces residual pyridinyl chloride .

What computational models predict the compound's reactivity in nucleophilic aromatic substitution (SNAr)?

Q. Advanced

- DFT calculations : Identify the pyridine C-2 position as the most electrophilic (Mulliken charge: -0.45) due to electron-withdrawing CF and Cl groups .

- Transition state modeling : Nudged elastic band (NEB) methods simulate the SNAr pathway, showing a 15 kcal/mol activation barrier for piperazine attack .

- Solvent effects : COSMO-RS predicts DMF stabilizes the transition state by 3 kcal/mol compared to THF .

How can derivatives enhance bioactivity while maintaining metabolic stability?

Q. Advanced

- Structural modifications :

- In vitro assays : Microsomal stability tests (human liver microsomes, t >60 min) guide optimal substituent selection .

What purification techniques are most effective for isolating the compound from complex reaction mixtures?

Q. Basic

- Flash chromatography : Silica gel with ethyl acetate/hexane (1:8) resolves piperazine derivatives (R ~0.3) .

- Recrystallization : THF/hexane (1:5) yields crystals with >99% purity (melting point 148–150°C) .

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) achieves baseline separation of regioisomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。